Eg5 Inhibitor IV, VS-83

Übersicht

Beschreibung

Eg5 Inhibitor IV, VS-83 is a small molecule inhibitor that controls the biological activity of Eg5 . This inhibitor is primarily used for cell structure applications .

Synthesis Analysis

The inhibition of kinesin Eg5 by small molecules such as monastrol is currently evaluated as an approach to develop a novel class of antiproliferative drugs for the treatment of malignant tumours .Molecular Structure Analysis

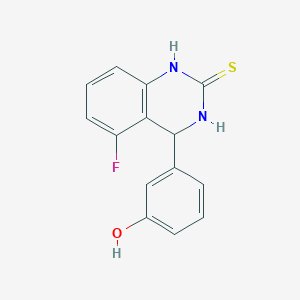

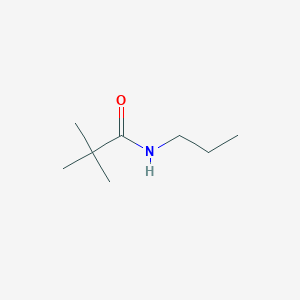

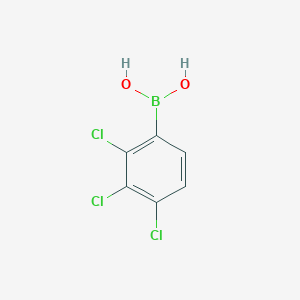

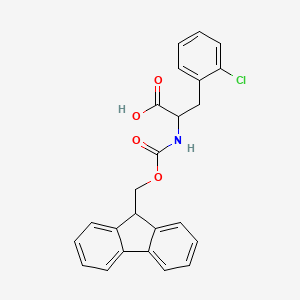

The molecular formula of Eg5 Inhibitor IV, VS-83 is C14H11FN2OS . The molecular weight is 274.31 . The InChI key is MAEYCDNDKNPNQJ-UHFFFAOYSA-N .Chemical Reactions Analysis

Eg5 Inhibitor IV, VS-83 is a cell-permeable Monastrol analog with enhanced potency and selectivity (over 8 other kinesins) in inhibiting mitotic kinesin Eg5-ATPase activity .Physical And Chemical Properties Analysis

Eg5 Inhibitor IV, VS-83 is a solid substance . It is soluble in ethanol (5 mg/mL) and DMSO (50 mg/mL) . It is white in color .Wissenschaftliche Forschungsanwendungen

Eg5 Inhibitor IV, VS-83: A Comprehensive Analysis of Scientific Research Applications

Cancer Research Targeted Therapy: Eg5 Inhibitor IV, VS-83 has shown promise as a targeted therapy in cancer research. It controls the biological activity of Eg5, a kinesin motor protein essential for mitosis. By inhibiting Eg5, the compound can induce mitotic arrest and apoptosis in cancer cells, offering a selective approach to cancer treatment due to its minimal effects on non-proliferative cells .

Cell Structure Studies Mitotic Spindle Formation: In cell biology, Eg5 Inhibitor IV, VS-83 is used to study cell structure, particularly mitotic spindle formation during cell division. Inhibition of Eg5 leads to the formation of monoastral spindles and can cause spindle abnormalities and chromosome misalignment, providing insights into the mechanisms of spindle assembly and maintenance .

Antiproliferative Activity Glioblastoma Treatment: The inhibitor has demonstrated higher antiproliferative activity against human glioblastoma cells compared to other Eg5 kinesin inhibitors. This suggests its potential use in developing treatments for glioblastoma, a highly aggressive form of brain cancer .

Apoptosis Induction Cell Death Mechanisms: Eg5 Inhibitor IV, VS-83 is also used to study apoptosis induction mechanisms. By causing mitotic arrest, it triggers apoptosis in cells, which is a critical process for understanding cell death and developing new therapeutic strategies .

Meiosis Research Spindle Bipolarity: The compound is instrumental in meiosis research, where it helps investigate spindle bipolarity and the maintenance of meiotic spindles. Its inhibition effects are crucial for studying chromosome alignment and segregation during meiosis .

Spermatogenesis Studies Fertility Research: In fertility research, Eg5 Inhibitor IV, VS-83 aids in studying spermatogenesis by examining its impact on spindle formation and chromosome alignment in sperm cells. Abnormalities caused by Eg5 inhibition can provide valuable information on male fertility and potential treatments for infertility .

Wirkmechanismus

Target of Action

The primary target of the compound Eg5 Inhibitor IV, VS-83 is the kinesin spindle protein, also known as Eg5 . This protein plays a crucial role in the formation of bipolar spindles during the mitotic phase . The Eg5 protein controls the segregation of chromosomes in mitosis, making it a vital target for cancer treatment .

Mode of Action

Eg5 Inhibitor IV, VS-83 interacts with its target, the Eg5 protein, by binding to an allosteric site . This binding structurally alters the ATP-binding pocket of the Eg5 protein, thereby inhibiting its enzymatic functions . The inhibition is allosteric, and the binding of inhibitors influences motor activity largely by influencing the dynamics of nucleotide exchange .

Biochemical Pathways

The Eg5 Inhibitor IV, VS-83 affects the ATPase mechanism of the Eg5 protein . The most stable state of the Eg5 protein is the apo state, in which the active site is empty and the motor binds strongly to its microtubule track . The binding of MgATP into the empty active site drives the motor into a new conformational state . The subsequent steps of hydrolysis and Pi release generate a state that tends to detach rapidly from the microtubule . The Eg5 Inhibitor IV, VS-83 works predominantly by stabilizing the active site Mg 2+ ion .

Result of Action

The molecular effect of Eg5 Inhibitor IV, VS-83 is the inhibition of the Eg5 protein’s ATPase activity . On a cellular level, this leads to the formation of monoasters . The inhibition of Eg5 leads to cell cycle arrest during mitosis, giving rise to cells with monopolar spindles . This results in the inhibition of cell division .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-fluoro-4-(3-hydroxyphenyl)-3,4-dihydro-1H-quinazoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2OS/c15-10-5-2-6-11-12(10)13(17-14(19)16-11)8-3-1-4-9(18)7-8/h1-7,13,18H,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEYCDNDKNPNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2C3=C(C=CC=C3F)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468002 | |

| Record name | Eg5 Inhibitor IV, VS-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eg5 Inhibitor IV, VS-83 | |

CAS RN |

909250-29-9 | |

| Record name | Eg5 Inhibitor IV, VS-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)

![1-[6-(2,5-Dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1364972.png)